molecular formula C25H21BrN2O6 B13370120 4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate

4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate

Katalognummer: B13370120
Molekulargewicht: 525.3 g/mol
InChI-Schlüssel: DREKXIPAJFDGMX-KKMKTNMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound with a molecular formula of C24H21BrN2O4 and a molecular weight of 481.35 g/mol . This compound is notable for its unique structure, which includes a brominated phenoxy group, a carbohydrazonoyl linkage, and a benzodioxole moiety. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic route described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate is used in several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The brominated phenoxy group and the benzodioxole moiety are key functional groups that interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The carbohydrazonoyl linkage plays a crucial role in stabilizing the compound’s conformation, enhancing its binding affinity to the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-(2-(2,5-dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-Bromo-2-(2-(4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-Bromo-2-(2-(3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate

Uniqueness

4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the brominated phenoxy group and the benzodioxole moiety distinguishes it from other similar compounds, making it a valuable compound for research .

Eigenschaften

Molekularformel

C25H21BrN2O6

Molekulargewicht

525.3 g/mol

IUPAC-Name

[4-[(E)-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C25H21BrN2O6/c1-15-9-19(26)10-16(2)24(15)31-13-23(29)28-27-12-17-3-6-20(7-4-17)34-25(30)18-5-8-21-22(11-18)33-14-32-21/h3-12H,13-14H2,1-2H3,(H,28,29)/b27-12+

InChI-Schlüssel

DREKXIPAJFDGMX-KKMKTNMSSA-N

Isomerische SMILES

CC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C)Br

Kanonische SMILES

CC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.